molecular formula C10H8N2O5S B14356530 6-Amino-4-nitronaphthalene-1-sulfonic acid CAS No. 93207-01-3

6-Amino-4-nitronaphthalene-1-sulfonic acid

Cat. No.: B14356530
CAS No.: 93207-01-3
M. Wt: 268.25 g/mol
InChI Key: ZTNPXMMAAOGWPD-UHFFFAOYSA-N
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Description

6-Amino-4-nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of amino, nitro, and sulfonic acid functional groups. This compound is part of the aminonaphthalenesulfonic acids family, which are known for their utility as precursors to dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene followed by sulfonation and amination. The process begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then sulfonated to produce 4-nitronaphthalene-1-sulfonic acid. Finally, the nitro group is reduced to an amino group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and sulfonation reactions, followed by reduction processes. These reactions are typically carried out in reactors designed to handle the exothermic nature of nitration and sulfonation. The reduction step often employs catalytic hydrogenation or chemical reduction using agents like iron or tin in acidic conditions .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-4-nitronaphthalene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-nitronaphthalene-1-sulfonic acid primarily involves its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The sulfonic acid group enhances the compound’s solubility in water and its ability to interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

Uniqueness

6-Amino-4-nitronaphthalene-1-sulfonic acid is unique due to the presence of both amino and nitro groups on the naphthalene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in the synthesis of complex organic compounds .

Properties

CAS No.

93207-01-3

Molecular Formula

C10H8N2O5S

Molecular Weight

268.25 g/mol

IUPAC Name

6-amino-4-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8N2O5S/c11-6-1-2-7-8(5-6)9(12(13)14)3-4-10(7)18(15,16)17/h1-5H,11H2,(H,15,16,17)

InChI Key

ZTNPXMMAAOGWPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1N)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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